molecular formula C17H16N4O2 B14491220 3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile CAS No. 64304-95-6

3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile

Cat. No.: B14491220
CAS No.: 64304-95-6
M. Wt: 308.33 g/mol
InChI Key: DMDNBSLGVVZJHT-UHFFFAOYSA-N
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Description

3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile is an organic compound with a complex structure that includes benzylamino groups, a nitro group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable precursor, such as a nitroalkene, under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzylamino groups can form hydrogen bonds or interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile: Unique due to the presence of both nitro and nitrile groups.

    3,3-Bis(benzylamino)-2-nitroprop-2-ene: Lacks the nitrile group, which may affect its reactivity and applications.

    This compound derivatives: Variations in the substituents can lead to different chemical and biological properties.

Uniqueness

The combination of benzylamino, nitro, and nitrile groups in this compound makes it a versatile compound with unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

CAS No.

64304-95-6

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

3,3-bis(benzylamino)-2-nitroprop-2-enenitrile

InChI

InChI=1S/C17H16N4O2/c18-11-16(21(22)23)17(19-12-14-7-3-1-4-8-14)20-13-15-9-5-2-6-10-15/h1-10,19-20H,12-13H2

InChI Key

DMDNBSLGVVZJHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=C(C#N)[N+](=O)[O-])NCC2=CC=CC=C2

Origin of Product

United States

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